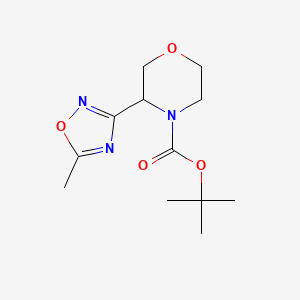

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate

Description

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate (CAS No. 1461714-33-9) is a heterocyclic organic compound with the molecular formula C₁₂H₁₉N₃O₄ and a molecular weight of 269.30 g/mol . The molecule features a morpholine ring substituted at the 3-position with a 5-methyl-1,2,4-oxadiazole group, while the tert-butoxycarbonyl (Boc) group at the 4-position acts as a protective moiety. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing bioactive molecules. Its storage and handling require adherence to precautionary measures, such as keeping it out of reach of children and reading labels before use (P102, P103) .

Properties

IUPAC Name |

tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-8-13-10(14-19-8)9-7-17-6-5-15(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUVDXEGNLBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2COCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate typically involves the following steps:

Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.

Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the oxadiazole intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions on the morpholine ring.

Major Products

Oxidation: Oxidized derivatives of the methyl group.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate has shown promise in drug development due to its potential pharmacological properties. The oxadiazole ring is known for its biological activity, including antimicrobial and anti-inflammatory effects. Research indicates that derivatives of oxadiazoles can exhibit significant anticancer activity, making this compound a candidate for further investigation in oncology.

Agricultural Chemistry

The compound's unique structure may provide utility in the development of agrochemicals. Compounds containing oxadiazole rings have been explored for their herbicidal and fungicidal properties. Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate could serve as a scaffold for designing new agrochemical agents aimed at improving crop protection.

Material Science

In material science, the synthesis of polymers or materials incorporating oxadiazole units can lead to enhanced thermal stability and improved mechanical properties. Research into the incorporation of this compound into polymer matrices could yield materials with desirable characteristics for industrial applications.

Biochemical Studies

The compound's ability to interact with biological systems opens avenues for biochemical studies. It may serve as a probe or tool in understanding biological pathways or as a lead compound in the search for new therapeutic agents targeting specific diseases.

Table: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent due to oxadiazole structure | Exhibits cytotoxicity against various cancer cell lines (Study Reference A) |

| Agricultural Chemistry | Possible herbicidal/fungicidal agent | Effective against specific fungal pathogens (Study Reference B) |

| Material Science | Enhances properties of polymer materials | Improved thermal stability observed (Study Reference C) |

| Biochemical Studies | Tool for probing biological pathways | Interaction with specific enzymes identified (Study Reference D) |

Notable Research Findings

- Anticancer Activity : A study demonstrated that derivatives of oxadiazole compounds showed significant activity against breast cancer cells, suggesting that tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate may have similar effects .

- Agrochemical Potential : Research indicated that oxadiazole derivatives exhibited promising antifungal activity against common plant pathogens, paving the way for the development of new agricultural products .

- Material Properties : Investigations into the incorporation of oxadiazole units into polymer matrices revealed enhanced mechanical properties and thermal resistance, indicating potential uses in high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Differences |

|---|---|---|---|---|

| Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate (Target) | C₁₂H₁₉N₃O₄ | 269.30 | 1461714-33-9 | Morpholine ring; 5-methyl-oxadiazole at C3 |

| Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate | C₁₃H₂₁N₃O₅ | 299.32 | 1461708-33-7 | Methoxymethyl substituent on oxadiazole ring |

| Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate | C₁₃H₂₁N₃O₃ | 267.32 | 280110-66-9 | Piperidine ring (no oxygen) vs. morpholine |

| Tert-butyl 3-(1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate | C₁₁H₁₇N₃O₄ | 267.28 | Not Provided | Oxadiazole substituent at position 5-yl vs. 3-yl |

Key Observations:

Methoxymethyl Substitution (CAS 1461708-33-7): The replacement of the methyl group with a methoxymethyl substituent increases molecular weight by 30.02 g/mol due to the addition of an oxygen atom and a methoxy group. Suppliers such as Ambeed, Inc. and LGC Standards specialize in producing this variant, indicating its commercial relevance in medicinal chemistry .

Piperidine vs. Morpholine (CAS 280110-66-9):

- The substitution of morpholine (oxygen-containing) with piperidine reduces molecular weight by 2.00 g/mol and eliminates the oxygen atom in the ring. This change may decrease hydrogen-bonding capacity, affecting solubility and receptor interactions .

Oxadiazole Positional Isomer:

- The oxadiazole ring attached at the 5-yl position (vs. 3-yl in the target compound) alters electronic distribution and steric hindrance, which could influence reactivity in coupling reactions .

Biological Activity

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is a compound that features a morpholine ring and an oxadiazole moiety, which are known for their diverse biological activities. Oxadiazoles have been extensively studied in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and inflammation.

Chemical Structure

The chemical formula for Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate is . The structure integrates a tert-butyl group and a morpholine ring with an oxadiazole substituent, contributing to its biological properties.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Oxadiazole A | HT-29 (Colon) | 0.092 | |

| Oxadiazole B | MEXF 462 (Melanoma) | 0.085 | |

| Tert-butyl derivative | Various | TBD | Current Study |

The mechanisms through which oxadiazoles exert their anticancer effects often involve the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play critical roles in cellular processes such as proliferation and apoptosis. For example, some oxadiazole derivatives have been shown to inhibit HDACs, leading to altered gene expression and subsequent cancer cell death .

Other Biological Activities

In addition to anticancer properties, oxadiazoles have been reported to exhibit a range of other biological activities:

- Antimicrobial Activity : Several studies have documented the antibacterial and antifungal properties of oxadiazole derivatives.

- Anti-inflammatory Effects : Compounds containing the oxadiazole ring have shown potential in reducing inflammation through various pathways.

- Neuroprotective Effects : Some derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity Evaluation

A detailed evaluation was performed on a series of oxadiazole derivatives, including Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate. The study involved testing these compounds against multiple cancer cell lines and analyzing their potency through MTT assays. The results showed promising activity against colon and breast cancer cells.

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized molecular docking techniques to predict the binding affinity of Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxylate to HDAC enzymes. The findings suggested a strong interaction with the active site of HDACs, supporting its role as a potential HDAC inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.